

Application Notes & Protocols: Baeyer-Villiger Oxidation of Ketones with Bis(trimethylsilyl)peroxide

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Compound of Interest

Compound Name: *Bis(trimethylsilyl)peroxide*

Cat. No.: *B035051*

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Introduction

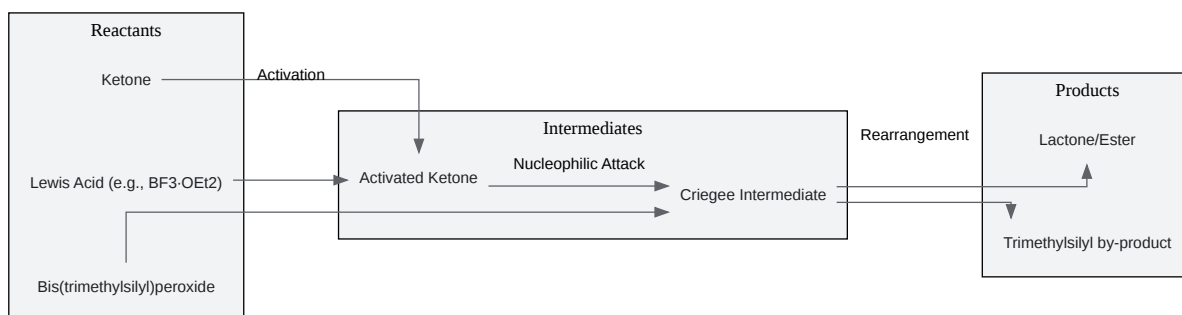
The Baeyer-Villiger oxidation is a powerful and reliable method for the transformation of ketones into esters, and cyclic ketones into their corresponding lactones.^{[1][2][3]} This reaction has found wide application in organic synthesis, particularly in the production of valuable intermediates for pharmaceuticals, agrochemicals, and fragrances.^{[3][4]} Traditionally, this oxidation is carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).^[2] However, these reagents can be hazardous and their use can lead to the formation of acidic byproducts.

An alternative and effective oxidant for the Baeyer-Villiger reaction is **bis(trimethylsilyl)peroxide** (BTSP). The use of BTSP, often in conjunction with a Lewis acid catalyst, offers a milder and more selective method for the oxidation of ketones.^[5] Recent advancements have demonstrated that ionic liquids can serve as both the solvent and catalyst for this reaction, providing a greener and more efficient approach with the potential for catalyst recycling.^{[6][7][8][9]} This document provides detailed application notes and protocols for the Baeyer-Villiger oxidation of ketones using **bis(trimethylsilyl)peroxide**.

Reaction Mechanism

The generally accepted mechanism for the Baeyer-Villiger oxidation involves a two-step process. First, the peroxide attacks the carbonyl carbon of the ketone to form a tetrahedral

intermediate, often referred to as the Criegee intermediate.[2][10] This is followed by the migratory insertion of one of the alkyl groups from the ketone to the adjacent oxygen atom, leading to the formation of the ester or lactone product. The migratory aptitude of the alkyl group is generally tertiary > secondary > phenyl > primary > methyl.[1]



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Caption: General mechanism of the Lewis acid-catalyzed Baeyer-Villiger oxidation using **bis(trimethylsilyl)peroxide**.

Quantitative Data Summary

The following table summarizes the yields of lactones from the Baeyer-Villiger oxidation of various cyclic ketones using **bis(trimethylsilyl)peroxide** under different reaction conditions.

Ketone	Product	Conditions	Yield (%)	Reference
Cyclopentanone	δ -Valerolactone	CH ₂ Cl ₂ , BF ₃ ·OEt ₂ , 24h	75	[Green Chem., 2009, 11, 279- 282]
Cyclopentanone	δ -Valerolactone	bmimNTf ₂ , BF ₃ ·OEt ₂ , 24h	82	[Green Chem., 2009, 11, 279- 282]
Cyclopentanone	δ -Valerolactone	bmimOTf, 24h	91	[Green Chem., 2009, 11, 279- 282]
Cyclohexanone	ϵ -Caprolactone	CH ₂ Cl ₂ , BF ₃ ·OEt ₂ , 24h	80	[Green Chem., 2009, 11, 279- 282]
Cyclohexanone	ϵ -Caprolactone	bmimNTf ₂ , BF ₃ ·OEt ₂ , 24h	85	[Green Chem., 2009, 11, 279- 282]
Cyclohexanone	ϵ -Caprolactone	bmimOTf, 24h	95	[Green Chem., 2009, 11, 279- 282]
2-Adamantanone	2-Oxa- adamantan-3- one	CH ₂ Cl ₂ , BF ₃ ·OEt ₂ , 24h	88	[Green Chem., 2009, 11, 279- 282]
2-Adamantanone	2-Oxa- adamantan-3- one	bmimNTf ₂ , BF ₃ ·OEt ₂ , 24h	90	[Green Chem., 2009, 11, 279- 282]
2-Adamantanone	2-Oxa- adamantan-3- one	bmimOTf, 24h	98	[Green Chem., 2009, 11, 279- 282]

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation in Dichloromethane with BF₃·OEt₂ Catalyst

This protocol describes a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone using **bis(trimethylsilyl)peroxide** in dichloromethane with boron trifluoride diethyl etherate as a catalyst.

- Materials:
 - Cyclic ketone (1.0 mmol)
 - **Bis(trimethylsilyl)peroxide** (1.2 mmol)
 - Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (1.2 mmol)
 - Dichloromethane (CH_2Cl_2), anhydrous (10 mL)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Saturated aqueous sodium sulfite (Na_2SO_3) solution
 - Anhydrous magnesium sulfate (MgSO_4)
 - Round-bottom flask
 - Magnetic stirrer
 - Separatory funnel
- Procedure:
 - To a stirred solution of the cyclic ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add **bis(trimethylsilyl)peroxide** (1.2 mmol).
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add boron trifluoride diethyl etherate (1.2 mmol) to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 24 hours.
 - Quench the reaction by the addition of saturated aqueous sodium sulfite solution.

- Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

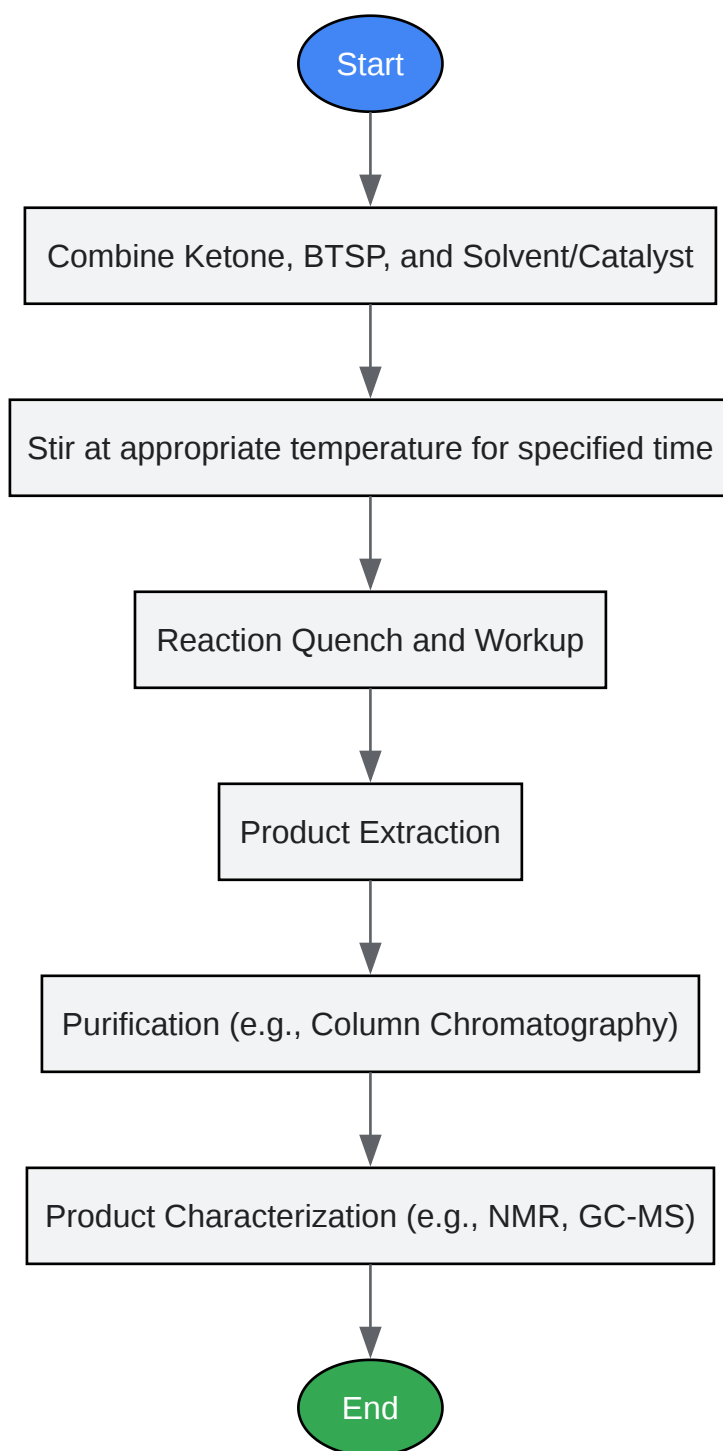
Protocol 2: Baeyer-Villiger Oxidation in Ionic Liquid (bmimOTf) without Catalyst

This protocol outlines a greener approach using an ionic liquid that acts as both the solvent and catalyst, eliminating the need for a traditional Lewis acid.[\[6\]](#)[\[7\]](#)

- Materials:
 - Cyclic ketone (1.0 mmol)
 - **Bis(trimethylsilyl)peroxide** (1.2 mmol)
 - 1-butyl-3-methylimidazolium trifluoromethanesulfonate (bmimOTf) (2 mL)
 - Diethyl ether
 - Round-bottom flask
 - Magnetic stirrer
- Procedure:
 - In a round-bottom flask, dissolve the cyclic ketone (1.0 mmol) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate (2 mL).
 - Add **bis(trimethylsilyl)peroxide** (1.2 mmol) to the mixture.
 - Stir the reaction mixture at room temperature for 24 hours.

- After the reaction is complete, extract the product from the ionic liquid with diethyl ether (3 x 10 mL).
- Combine the ether extracts and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel.
- The ionic liquid can be recovered and reused for subsequent reactions.[\[7\]](#)

Experimental Workflow



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Caption: A typical experimental workflow for the Baeyer-Villiger oxidation of ketones.

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